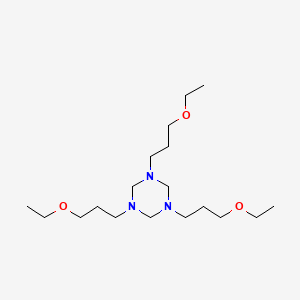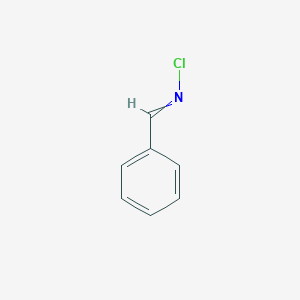
N-Benzylidenehypochlorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidenehypochlorous amide is an organic compound characterized by the presence of a benzylidene group attached to a hypochlorous amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidenehypochlorous amide typically involves the reaction of benzaldehyde with hypochlorous amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidenehypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert it into benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hypochlorous amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzylidene derivatives, while reduction produces benzylamine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-Benzylidenehypochlorous amide serves as an intermediate for the preparation of various benzylidene compounds. Its reactivity makes it a valuable tool for constructing complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism by which N-Benzylidenehypochlorous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hypochlorous amide moiety may also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Similar in structure but with an aniline group instead of hypochlorous amide.
N-Benzylidenehydroxylamine: Contains a hydroxylamine group, differing in reactivity and applications.
N-Benzylideneacetone: Features an acetone moiety, used in different synthetic contexts.
Uniqueness
N-Benzylidenehypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzylidene compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112129-04-1 |
|---|---|
Molecular Formula |
C7H6ClN |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
N-chloro-1-phenylmethanimine |
InChI |
InChI=1S/C7H6ClN/c8-9-6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
ODCYXXLCSZHZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
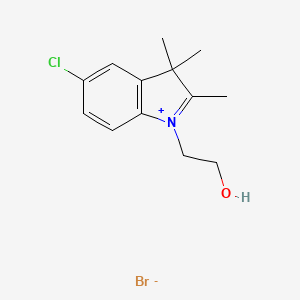
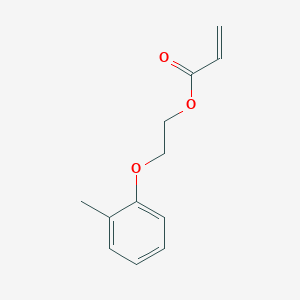
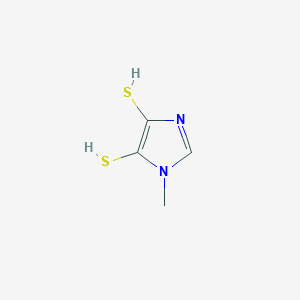
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)



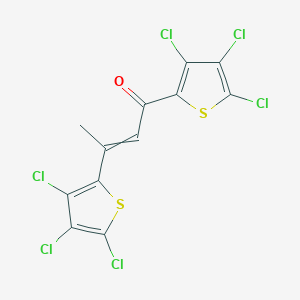
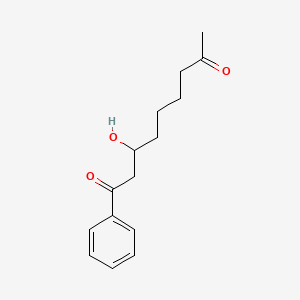
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
